1-(2-氯吡啶-4-基)哌啶-4-甲酰胺

描述

Synthesis Analysis

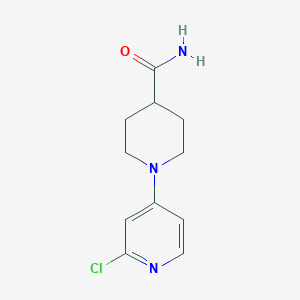

The synthesis of a new class of nonpeptide direct thrombin inhibitors, built on the structure of 1-(pyridin-4-yl)piperidine-4-carboxamide, has been described . The process starts from a strongly basic 1-amidinopiperidine derivative showing poor thrombin (fIIa) and factor Xa (fXa) inhibition activities .

Molecular Structure Analysis

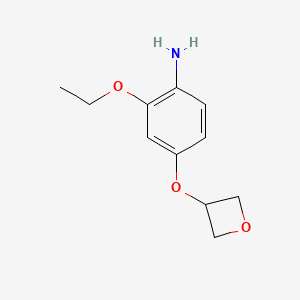

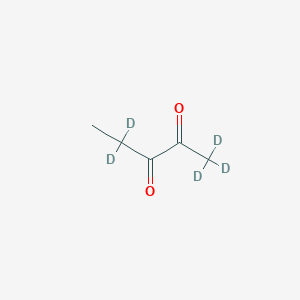

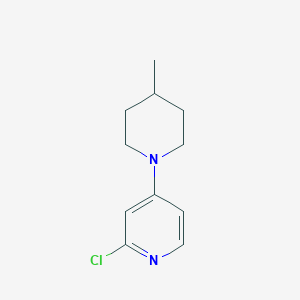

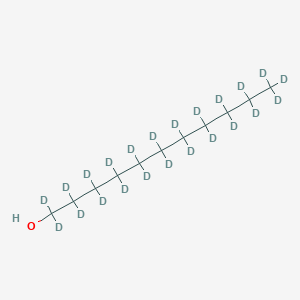

The molecular structure of “1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide” is built on the structure of 1-(pyridin-4-yl)piperidine-4-carboxamide . The structure allows the lipophilic substituent to attain a different range of conformations compared to the simple 4-benzylpiperidines .

Chemical Reactions Analysis

The chemical reactions involving “1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide” are related to its role as a direct thrombin inhibitor . The compound shows excellent fIIa inhibition and weak anti-Xa activity .

Physical and Chemical Properties Analysis

The molecular formula of “1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide” is C11H14ClN3O, and its molecular weight is 239.7 g/mol .

科学研究应用

合成和结构表征

一项研究聚焦于合成一种相关化合物,强调结构表征在理解化合物的化学性质和潜在应用中的重要性。合成涉及创造一种具有良好杀真菌和抗病毒活性的化合物,对烟草花叶病毒具有潜在的农业应用(Li et al., 2015)。

药物制剂的开发

研究已建立了针对类似于“1-(2-氯吡啶-4-基)哌啶-4-甲酰胺”的化合物的可扩展和简便的合成过程,旨在治疗中枢神经系统疾病。这说明了该化合物在开发新型治疗剂方面的相关性(Daiyan Wei et al., 2016)。

镇痛活性

另一项研究探讨了尿素基TRPV1拮抗剂的化学修饰,丰富了尿素基TRPV1拮抗剂的结构类型,突显了该化合物在创造新的镇痛剂方面的潜力。这项研究有助于理解结构修饰如何影响药理特性(Cunbin Nie et al., 2020)。

蛋白质合成的抑制

研究小分子PCSK9 mRNA翻译抑制剂发现,与“1-(2-氯吡啶-4-基)哌啶-4-甲酰胺”相关的化合物可能是降低胆固醇水平的潜在治疗剂。这一发现增加了该化合物在药物化学和药物开发中的重要性(Allyn T. Londregan et al., 2018)。

抗微生物和抗增殖应用

新衍生物的合成显示出显著的抗血管生成和DNA裂解活性,暗示在癌症研究和治疗中的应用。这表明了该化合物在通过靶向血管生成和DNA完整性设计抗癌剂方面的实用性(Vinaya Kambappa et al., 2017)。

作用机制

Target of Action

The primary target of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide is Protein Kinase B (PKB) , also known as Akt . PKB is a key component of intracellular signaling pathways that regulate growth and survival . In addition, this compound has been identified as a hit against Mycobacterium abscessus , targeting DNA gyrase .

Mode of Action

1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This compound inhibits PKB, thus disrupting this signaling pathway .

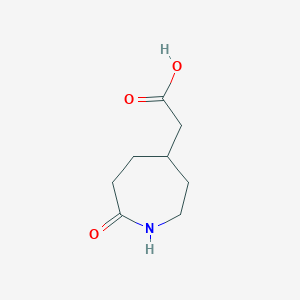

Pharmacokinetics

The compound has been identified as a potent and orally bioavailable inhibitor of PKB . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The variation of the linker group between the piperidine and the lipophilic substituent identified 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide as a potent and orally bioavailable inhibitor of PKB .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . In the case of Mycobacterium abscessus, it shows bactericidal and antibiofilm activity .

未来方向

生化分析

Biochemical Properties

1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme involved in the supercoiling of DNA, which is crucial for DNA replication and transcription. The compound interacts with the subunits of DNA gyrase, specifically gyrA and gyrB, leading to the inhibition of the enzyme’s activity . This interaction results in DNA damage and ultimately the bactericidal effect observed in Mycobacterium abscessus .

Cellular Effects

1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide exhibits significant effects on various types of cells and cellular processes. In Mycobacterium abscessus, the compound induces DNA damage by inhibiting DNA gyrase, leading to cell death . Additionally, the compound has shown antiviral activity against human coronaviruses, including SARS-CoV-2, by inhibiting viral replication in infected cells . This suggests that 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide can influence cell signaling pathways and gene expression related to viral replication and immune response.

Molecular Mechanism

The molecular mechanism of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide involves its binding interactions with biomolecules, particularly DNA gyrase. The compound binds to the gyrA and gyrB subunits of DNA gyrase, inhibiting the enzyme’s activity and causing DNA damage . This inhibition prevents the supercoiling of DNA, which is essential for DNA replication and transcription, leading to cell death in Mycobacterium abscessus . Additionally, the compound’s antiviral activity is attributed to its ability to inhibit viral replication by interfering with viral RNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide have been observed to change over time. The compound has shown stability and sustained activity against Mycobacterium abscessus over extended periods . Spontaneous resistance to the compound can emerge, which is associated with mutations in the gyrA and gyrB genes . Long-term studies have also indicated that the compound can maintain its antiviral activity against human coronaviruses over time .

Dosage Effects in Animal Models

The effects of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide vary with different dosages in animal models. At lower dosages, the compound has demonstrated effective inhibition of DNA gyrase and antiviral activity without significant toxicity . At higher dosages, toxic effects and adverse reactions have been observed, indicating a threshold for safe and effective use . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to its degradation and clearance from the body . The metabolic pathways also involve the modulation of metabolic flux and metabolite levels, which can influence the compound’s efficacy and toxicity .

Transport and Distribution

The transport and distribution of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes and distributed to various tissues, where it accumulates and exerts its effects . The localization and accumulation of the compound are influenced by its interactions with specific transporters and binding proteins .

Subcellular Localization

1-(2-Chloropyridin-4-yl)piperidine-4-carboxamide exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in the subcellular localization of the compound, influencing its efficacy and mechanism of action .

属性

IUPAC Name |

1-(2-chloropyridin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O/c12-10-7-9(1-4-14-10)15-5-2-8(3-6-15)11(13)16/h1,4,7-8H,2-3,5-6H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLDVUUDZZYMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474418.png)

![(1S,2S)-2-[cyclobutyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1474435.png)